molecular formula C24H31N3O4S B11501803 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide

Cat. No.: B11501803
M. Wt: 457.6 g/mol
InChI Key: OVUORKZHQDWNBR-UHFFFAOYSA-N
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Description

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a benzenesulfonamide group, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzenesulfonamide group and other substituents. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide

InChI

InChI=1S/C24H31N3O4S/c1-16(2)23-19(5)26(6)27(24(23)28)20-7-9-22(10-8-20)32(29,30)25-11-12-31-21-14-17(3)13-18(4)15-21/h7-10,13-16,25H,11-12H2,1-6H3

InChI Key

OVUORKZHQDWNBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(=C(N3C)C)C(C)C)C

Origin of Product

United States

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